4-[(4-methylbenzyl)amino]phenol
Description
4-[(4-Methylbenzyl)amino]phenol is a substituted phenolic compound featuring a 4-methylbenzylamine group attached to the para position of a phenol ring. It is synthesized via the reaction of 4-chloro-3-formylcoumarin with p-methylbenzylamine in aqueous conditions, yielding a coumarin-derived structure with a secondary amine linkage . The compound’s crystal structure, resolved using SHELX programs, reveals planar geometry stabilized by intramolecular hydrogen bonding (N–H⋯O), with a mean σ(C–C) bond length of 0.002 Å and R factor = 0.039 . Its structural framework is associated with biological activity, common in coumarin derivatives, such as antimicrobial and antiproliferative properties .
Properties
IUPAC Name |
4-[(4-methylphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(16)9-7-13/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQHOISYIBLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)amino]phenol typically involves the reaction of 4-aminophenol with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminophenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(4-Methylbenzyl)amino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)amino]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the benzylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylamino Phenols
4-[(4-Nitrobenzylidene)amino]phenol
- Structure: Features a nitro group (–NO₂) on the benzylidene moiety instead of a methyl group.
- Synthesis: Prepared via Schiff base formation between 4-nitrobenzaldehyde and 4-aminophenol .
- Properties: The nitro group introduces strong electron-withdrawing effects, enhancing thermal stability (nematic liquid crystalline behavior up to 150°C) . Unlike 4-[(4-methylbenzyl)amino]phenol, this compound lacks a coumarin backbone, limiting its biological applications but favoring optoelectronic uses .
2-[(4-Hydroxyphenyl)methylamino]phenol
- Structure: Positional isomer with hydroxyl (–OH) and methylamino groups at ortho and para positions.
- Synthesis: Derived from reductive amination of 2-aminophenol with 4-hydroxybenzaldehyde .
- Properties: Enhanced hydrogen-bonding capacity due to adjacent –OH and –NH groups, improving solubility in polar solvents. Demonstrates antioxidant activity, contrasting with the coumarin-based pharmacological profile of this compound .
Methoxy- and Alkyl-Substituted Derivatives
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline
- Structure: Incorporates a methoxy (–OCH₃) group and dimethylamino (–N(CH₃)₂) substituent.
- Synthesis: Reacts 4-methoxybenzylamine with 4-(dimethylamino)benzaldehyde under reductive conditions .
- Properties: The electron-donating methoxy group increases lipophilicity (logP = 2.8 vs. 2.1 for this compound), favoring blood-brain barrier penetration. Used in neurological drug design .
2-Ethoxy-6-[(E)-{[4-(4-methylbenzyl)piperazin-1-yl]imino}methyl]phenol
- Structure : Contains a piperazinyl ring and ethoxy (–OCH₂CH₃) group.
- Synthesis: Condensation of 4-(4-methylbenzyl)piperazine with 2-ethoxy-6-formylphenol .
- Properties : The piperazine moiety enables metal coordination, making it suitable for catalytic or sensor applications. The ethoxy group enhances photostability compared to methyl-substituted analogs .
Coumarin and Schiff Base Analogues
4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one
- Structure : Coumarin core with dual 4-methylbenzyl substituents (amine and imine).
- Synthesis : Derived from 4-chloro-3-formylcoumarin and excess p-methylbenzylamine .
- Properties: Exhibits dual fluorescence emission (λₑₓ = 350 nm, λₑₘ = 450/520 nm) due to extended conjugation, unlike the single emission band of this compound. Shows enhanced antiproliferative activity against MCF-7 cells (IC₅₀ = 12 μM vs. 25 μM for the parent compound) .
4-[(E)-(4-Nitrobenzylidene)amino]phenol
- Structure : Schiff base with a nitro-substituted benzylidene group.
- Synthesis: Condensation of 4-nitrobenzaldehyde with 4-aminophenol .
- Properties : Forms coordination complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis. The nitro group reduces bioavailability compared to methyl-substituted derivatives .
Comparative Data Table
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